![molecular formula C16H17NO B15167509 Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)- CAS No. 877175-21-8](/img/structure/B15167509.png)
Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)- is a chemical compound that features a cyclohexanone ring substituted with a methylene group linked to a 1-methyl-1H-indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)- typically involves the reaction of cyclohexanone with 1-methyl-1H-indole-3-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- Cyclohexanone, 2-methyl-
- Cyclohexanone, 2-(1H-indol-3-yl)-
- Cyclohexanone, 2-(1-methyl-1H-indol-3-yl)-
Uniqueness
Cyclohexanone, 2-[(1-methyl-1H-indol-3-yl)methylene]-, (2Z)- is unique due to the presence of both the cyclohexanone and indole moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
877175-21-8 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC名 |
2-[(1-methylindol-3-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C16H17NO/c1-17-11-13(14-7-3-4-8-15(14)17)10-12-6-2-5-9-16(12)18/h3-4,7-8,10-11H,2,5-6,9H2,1H3 |
InChIキー |
KHNGJSLRYIYTAP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C=C3CCCCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
![1-[(Benzyloxy)methyl]-2-nitrobenzene](/img/structure/B15167445.png)
![5-Ethynyl-6-[2-(4-methylphenyl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B15167450.png)
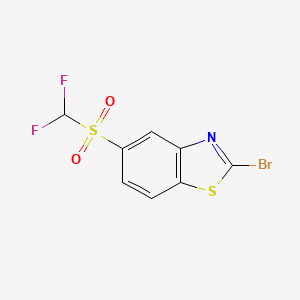
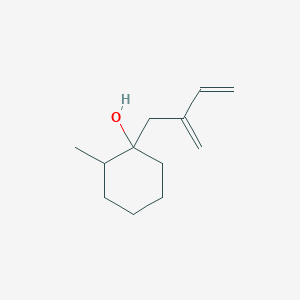
![1,10-Phenanthroline-2,9-dicarboxamide, N,N'-bis[2-(2-pyridinyl)ethyl]-](/img/structure/B15167464.png)
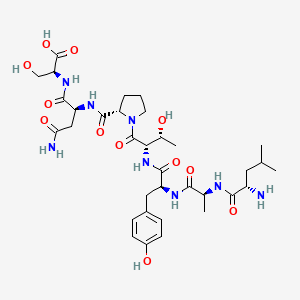
![3-(2-{4-[(5-Nitropyridin-2-yl)amino]phenoxy}acetamido)benzoic acid](/img/structure/B15167484.png)
![2-({2-[(2-Oxopropyl)sulfanyl]ethyl}disulfanyl)ethane-1-sulfonic acid](/img/structure/B15167492.png)
![2,2'-(Ethene-1,2-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B15167499.png)
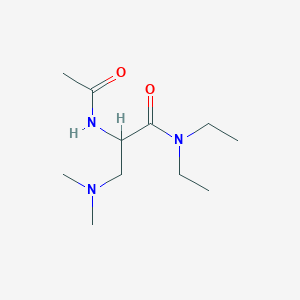
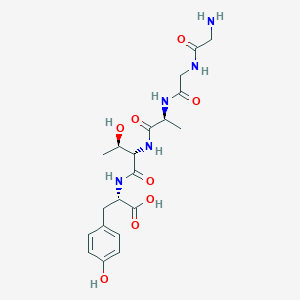
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B15167515.png)
